molecular formula C19H19N9O B12423033 DNA-PK-IN-3

DNA-PK-IN-3

Cat. No.: B12423033
M. Wt: 389.4 g/mol
InChI Key: FONYQGUKTNGBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNA-PK-IN-3 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibiting DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of radiotherapy and chemotherapy by preventing the repair of DNA damage in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA-PK-IN-3 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic aromatic substitution, reduction, and cyclization. The final product is obtained through purification processes like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the scalability and economic feasibility of the production process.

Chemical Reactions Analysis

Types of Reactions

DNA-PK-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.

Scientific Research Applications

DNA-PK-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.

    Biology: Helps in understanding the cellular processes involved in DNA damage response and repair.

    Medicine: Investigated for its potential in cancer therapy, particularly in combination with radiotherapy and chemotherapy.

    Industry: Used in the development of new therapeutic agents targeting DNA repair pathways.

Mechanism of Action

DNA-PK-IN-3 exerts its effects by selectively inhibiting the activity of DNA-PK. The inhibition occurs through the binding of this compound to the catalytic subunit of DNA-PK, preventing its activation and subsequent phosphorylation of target proteins involved in the NHEJ pathway. This leads to the accumulation of DNA double-strand breaks, ultimately resulting in cell death, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    AZD7648: Another selective DNA-PK inhibitor with similar applications in cancer therapy.

    NU7441: A potent DNA-PK inhibitor used in preclinical studies for cancer treatment.

    M3814: A DNA-PK inhibitor currently under clinical investigation for its potential in enhancing the efficacy of radiotherapy.

Uniqueness

DNA-PK-IN-3 is unique due to its high selectivity and potency in inhibiting DNA-PK. This makes it a valuable tool in both research and therapeutic applications, providing insights into DNA repair mechanisms and offering potential benefits in cancer treatment.

Properties

Molecular Formula

C19H19N9O

Molecular Weight

389.4 g/mol

IUPAC Name

N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(oxan-4-yl)purino[7,8-a]imidazol-3-amine

InChI

InChI=1S/C19H19N9O/c1-12-8-16-22-11-23-27(16)10-14(12)24-18-21-9-15-17(25-18)28(13-2-6-29-7-3-13)19-20-4-5-26(15)19/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,24,25)

InChI Key

FONYQGUKTNGBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C5=NC=CN45)C6CCOCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.